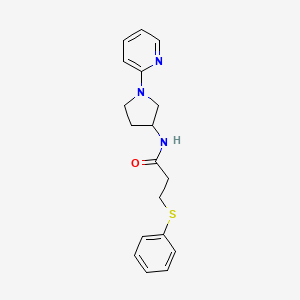

3-(phenylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide

Description

Properties

IUPAC Name |

3-phenylsulfanyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c22-18(10-13-23-16-6-2-1-3-7-16)20-15-9-12-21(14-15)17-8-4-5-11-19-17/h1-8,11,15H,9-10,12-14H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKIXSYTGSVWDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CCSC2=CC=CC=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide typically involves multiple steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the pyridine moiety and the phenylthio group. Common synthetic routes may include:

Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of Pyridine Moiety: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine ring to the pyrrolidine core.

Addition of Phenylthio Group: This can be done using thiolation reactions, where a phenylthio group is introduced to the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(phenylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the pyridine or pyrrolidine rings.

Substitution: Various substitution reactions can occur, particularly at the phenylthio group or the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the pyridine ring can lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

Scientific Research Applications

-

Anticancer Activity

- Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of pyrrolidine have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways such as the PI3K/Akt pathway . The phenylthio group enhances lipophilicity, potentially improving bioavailability and efficacy.

-

Inhibition of Heat Shock Proteins

- Heat shock proteins (HSPs), particularly HSP70, are involved in cancer cell survival and resistance to therapy. Compounds designed to inhibit HSP70 have shown potential in enhancing the efficacy of existing treatments. Research on structurally related compounds suggests that 3-(phenylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide could be evaluated for its ability to modulate HSP activity, thus contributing to cancer therapeutics .

-

Neurological Applications

- The pyridine and pyrrolidine moieties are often associated with neuroprotective effects. Studies on similar compounds indicate potential in treating neurodegenerative diseases by modulating neurotransmitter systems or providing neuroprotection against oxidative stress . Investigating the neuroprotective properties of this compound could yield significant insights into its therapeutic applications.

-

Antibacterial Properties

- The structure of 3-(phenylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide bears resemblance to known antibacterial agents. Research has demonstrated that modifications in the pyridine ring can enhance antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . This compound warrants further investigation for its potential as a novel antibacterial agent.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that similar compounds inhibited cell growth in breast cancer models, suggesting a pathway for further exploration with 3-(phenylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide. |

| Study B | HSP Inhibition | Found that certain thioether compounds effectively inhibited HSP70, leading to increased apoptosis in cancer cells; this may be relevant for the subject compound’s mechanism of action. |

| Study C | Neuroprotective Effects | Investigated pyridine derivatives that showed promise in protecting neuronal cells from oxidative stress, indicating potential applications for neurological disorders. |

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Core Backbone Variations

The propanamide scaffold is shared with several analogs, but substitutions critically alter pharmacological and physicochemical properties:

Sulfur-Containing Groups

The phenylthio group in the target compound distinguishes it from analogs with sulfonyl () or thiazole () substituents:

Heterocyclic Modifications

- Pyrrolidine vs. Piperidine derivatives may exhibit better pharmacokinetic profiles due to reduced ring strain .

- Pyridin-2-yl Ubiquity : Present in all compounds, this group is a hallmark of kinase inhibitors, facilitating interactions with conserved hinge regions in kinases .

Biological Activity

3-(phenylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide, identified by its CAS number 1798542-37-6, is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and pharmacological implications based on available literature.

- Molecular Formula : C₁₈H₂₁N₃OS

- Molecular Weight : 327.4 g/mol

- Structure : The compound contains a pyrrolidine moiety linked to a phenylthio group and a pyridine ring, which may contribute to its biological properties.

Research indicates that compounds similar to 3-(phenylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide may act as noradrenaline reuptake inhibitors (NRIs). This mechanism is crucial in the treatment of various neurological disorders, including depression and anxiety disorders. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance NRI activity while maintaining selectivity over serotonin reuptake inhibition (SRI) and dopamine reuptake inhibition (DRI) .

Pharmacological Studies

- In Vivo Studies : In rat microdialysis experiments, compounds similar to this class have shown significant increases in noradrenaline levels, indicating effective central nervous system (CNS) penetration and action .

- Cytotoxicity Assessments : Preliminary studies have demonstrated that derivatives exhibit varying degrees of cytotoxicity against cancer cell lines, suggesting potential anti-cancer properties. For instance, certain derivatives showed apoptotic effects in human lung carcinoma cell lines .

- Heat Shock Protein Inhibition : As a heat shock protein 70 (Hsp70) inhibitor, this compound may influence multiple cancer-associated signaling pathways, thereby affecting tumor growth and survival .

Case Study 1: Noradrenaline Reuptake Inhibition

A study focused on the synthesis of N-[(3S)-pyrrolidin-3-yl]benzamides revealed that modifications at the phenyl ring significantly enhanced NRI activity. The compound demonstrated up to a 350% increase in noradrenaline levels in vivo, confirming its potential therapeutic effects for CNS disorders .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on derivatives indicated that certain compounds led to a notable decrease in cell viability among various cancer cell lines. For example, treatments with specific analogs resulted in apoptotic rates between 40% and 60%, underscoring their potential as anti-cancer agents .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.